molecular formula C8H12N2 B8540023 N,3-Dimethyl-p-phenylenediamine

N,3-Dimethyl-p-phenylenediamine

Cat. No. B8540023
M. Wt: 136.19 g/mol
InChI Key: XOBAIYPLCUTNFV-UHFFFAOYSA-N
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Patent
US03970423

Procedure details

A mixture of 12.1 g N-methyl-m-toluidine (I) 14.5 g conc. HCl and 40 g of ice were stirred while 7 g NaNO2 were added over a period of 5 minutes. The mixture was cooled externally and small portions of ice were added when needed to keep the temperature below 10°C. The mixture was allowed to stand at 0°C for 1 hour after the addition was complete and the oily top layer formed was separated. The lower aqueous layer was then extracted twice with 10 ml portions of benzene and the combined organic layers were distilled under reduced pressure. The material which boiled at 132°-138°C/8mm Hg was collected and dissolved in ethanol. Dry HCl gas was passed through this solution which heated up and deposited a precipitate of N,2-dimethyl-4-nitrosaniline (III) as the hydrochloride salt. The 16 g of product were suspended in isopropanol and reduced over Pt/C on a Parr hydrogenator. The reduction mixture was filtered and the catalyst was extracted with water. The combined filtrates were evaporated to dryness to yield 8 g of the product N,3-dimethyl-p-phenylenediamine hydrochloride.
Quantity
12.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[CH:4]=1.[N:10]([O-])=O.[Na+]>>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:10])=[C:5]([CH3:9])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
CNC1=CC(=CC=C1)C
Name
ice
Quantity
40 g
Type
reactant
Smiles
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added over a period of 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled externally
ADDITION
Type
ADDITION
Details
small portions of ice were added when
CUSTOM
Type
CUSTOM
Details
the temperature below 10°C
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
the oily top layer formed
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
The lower aqueous layer was then extracted twice with 10 ml portions of benzene
DISTILLATION
Type
DISTILLATION
Details
the combined organic layers were distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material which boiled at 132°-138°C/8mm Hg was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol
TEMPERATURE
Type
TEMPERATURE
Details
heated up
FILTRATION
Type
FILTRATION
Details
The reduction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the catalyst was extracted with water
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC1=CC(=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.